molecular formula C16H19N7O2 B12160051 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B12160051
M. Wt: 341.37 g/mol
InChI Key: IERFMDZTTMNISV-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both triazole and phenoxyacetamide moieties, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a chloroacetamide in the presence of a base.

    Final Assembly: The final compound is obtained by coupling the triazole and phenoxyacetamide intermediates using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenoxyacetamide moiety, potentially altering the compound’s biological activity.

    Substitution: The phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways is of significant interest.

Industry

Industrially, the compound may be used in the development of new agrochemicals, such as herbicides and fungicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the function of enzymes involved in critical biological pathways. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately, the therapeutic effects observed.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with broad biological activity.

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal with a triazole structure, used to treat serious fungal infections.

Uniqueness

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to its dual triazole and phenoxyacetamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19N7O2

Molecular Weight

341.37 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C16H19N7O2/c1-11(2)6-14-19-16(22-21-14)20-15(24)8-25-13-5-3-4-12(7-13)23-9-17-18-10-23/h3-5,7,9-11H,6,8H2,1-2H3,(H2,19,20,21,22,24)

InChI Key

IERFMDZTTMNISV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)COC2=CC=CC(=C2)N3C=NN=C3

Origin of Product

United States

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